molecular formula C10H8Cl2N2 B1210360 6,7-Dichloro-2,3-dimethylquinoxaline CAS No. 52736-71-7

6,7-Dichloro-2,3-dimethylquinoxaline

Katalognummer: B1210360
CAS-Nummer: 52736-71-7
Molekulargewicht: 227.09 g/mol
InChI-Schlüssel: XUIDIVNOOAVBBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dichloro-2,3-dimethylquinoxaline is a chemical compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at positions 6 and 7, and two methyl groups at positions 2 and 3 on the quinoxaline ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2,3-dimethylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the methylation reaction efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dichloro-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

6,7-Dichloro-2,3-dimethylquinoxaline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,7-Dichloro-2,3-dimethylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. It acts as an antagonist at certain receptor sites, inhibiting the binding of natural ligands and thereby modulating biological pathways. This compound is particularly noted for its role in inhibiting the glycine binding site on the N-methyl-D-aspartate receptor complex .

Vergleich Mit ähnlichen Verbindungen

    6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but has a dione functional group instead of methyl groups.

    2,3-Dichloroquinoxaline: Lacks the methyl groups present in 6,7-Dichloro-2,3-dimethylquinoxaline.

    6,7-Dichloro-2-methylquinoxaline: Contains only one methyl group at position 2.

Uniqueness: this compound is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and biological activities. Its dual substitution pattern allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research .

Biologische Aktivität

6,7-Dichloro-2,3-dimethylquinoxaline (DCMDQ) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores the biological activity of DCMDQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCMDQ is characterized by its dual chlorine substitution on the quinoxaline ring. This structural feature enhances its reactivity and interaction with various biological targets. The molecular formula is C10H8Cl2N2C_10H_8Cl_2N_2, with a molecular weight of approximately 227.09 g/mol.

The primary mechanism of action for DCMDQ involves its role as an antagonist at specific receptor sites, particularly the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. This interaction inhibits the binding of natural ligands, thereby modulating excitatory neurotransmission pathways in the central nervous system (CNS) .

Key Mechanisms:

  • NMDA Receptor Antagonism: DCMDQ exhibits selective inhibition of glycine binding sites on NMDA receptors, which are critical for synaptic plasticity and memory function.
  • Kinase Inhibition: Recent studies have indicated that DCMDQ analogs can inhibit various kinases implicated in cellular signaling pathways, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

DCMDQ has been investigated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi. Its broad-spectrum activity suggests potential applications in developing new antimicrobial agents .

Anticancer Potential

Research indicates that DCMDQ derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have reported that certain quinoxaline derivatives can reduce lipid accumulation in hepatocellular carcinoma cells, suggesting a role in managing non-alcoholic fatty liver disease .

Case Studies

  • Inhibition of Kinases:
    A study focused on the synthesis and evaluation of quinoxaline derivatives revealed that certain compounds demonstrated significant inhibitory activity against kinases such as GSK3β and DYRK1A, with IC50 values in the nanomolar range . This suggests that modifications to the quinoxaline structure can enhance selectivity and potency against specific kinases.
  • Toxicological Assessment:
    An investigation into the toxicity profile of 2,3-dimethylquinoxaline (a related compound) assessed various toxicity parameters in vitro and in vivo. The results indicated a favorable safety profile at lower concentrations, although some histological changes were noted at higher doses . Such findings are crucial for evaluating the therapeutic window of DCMDQ.

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
NMDA Receptor AntagonismInhibits glycine binding at NMDA receptors
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Kinase InhibitionIC50 values in nanomolar range for GSK3β

Eigenschaften

IUPAC Name

6,7-dichloro-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-6(2)14-10-4-8(12)7(11)3-9(10)13-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIDIVNOOAVBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200721
Record name 6,7-Dichloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52736-71-7
Record name 6,7-Dichloro-2,3-dimethylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052736717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dichloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dichloro-2,3-dimethylquinoxaline
Reactant of Route 2
Reactant of Route 2
6,7-Dichloro-2,3-dimethylquinoxaline
Reactant of Route 3
6,7-Dichloro-2,3-dimethylquinoxaline
Reactant of Route 4
Reactant of Route 4
6,7-Dichloro-2,3-dimethylquinoxaline
Reactant of Route 5
Reactant of Route 5
6,7-Dichloro-2,3-dimethylquinoxaline
Reactant of Route 6
Reactant of Route 6
6,7-Dichloro-2,3-dimethylquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.